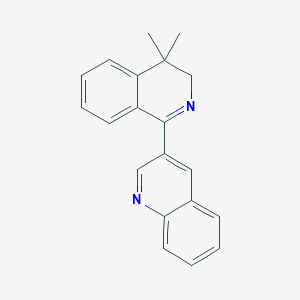

3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

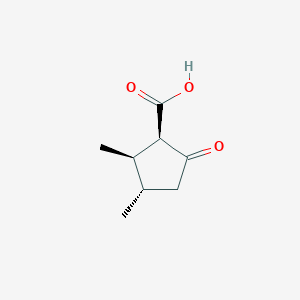

3-(4,4-Dimetil-3,4-dihidroisoquinolin-1-il)quinolina es un compuesto químico que pertenece a la clase de los derivados de isoquinolina. Este compuesto es conocido por sus características estructurales únicas, que incluyen un anillo de quinolina fusionado con una unidad dihidroisoquinolina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-(4,4-dimetil-3,4-dihidroisoquinolin-1-il)quinolina normalmente implica múltiples pasos. Un método común incluye la bromación regioselectiva del cloruro de quinolinio, seguida de una reacción de acoplamiento cruzado catalizada por paladio utilizando cianuro de zinc para formar el nitrilo correspondiente. El andamiaje de dihidroisoquinolina se construye entonces mediante una reacción de Ritter mediada por ácido sulfúrico de 3-quinolinocarbonitrilo con 2-metil-1-fenilpropan-2-ol, seguido de una ciclación de Bischler-Napieralski .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto no están ampliamente documentados. La ruta sintética descrita puede adaptarse para la producción a gran escala optimizando las condiciones de reacción, como la temperatura, la presión y el uso de reactores de flujo continuo para mejorar el rendimiento y la eficiencia.

Análisis De Reacciones Químicas

Tipos de Reacciones

3-(4,4-Dimetil-3,4-dihidroisoquinolin-1-il)quinolina se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar derivados de quinolina.

Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de tetrahidroquinolina.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir varios grupos funcionales en los anillos de quinolina o isoquinolina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como los halógenos, los haluros de alquilo y los nucleófilos (p. ej., aminas, tioles) en condiciones como el reflujo o la irradiación por microondas.

Productos Principales

Los principales productos que se forman a partir de estas reacciones incluyen varios derivados sustituidos de quinolina e isoquinolina, que pueden exhibir diferentes propiedades biológicas y químicas.

Aplicaciones Científicas De Investigación

3-(4,4-Dimetil-3,4-dihidroisoquinolin-1-il)quinolina tiene varias aplicaciones de investigación científica:

Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como ligando en la química de coordinación.

Industria: Se utiliza en el desarrollo de nuevos agroquímicos y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de 3-(4,4-dimetil-3,4-dihidroisoquinolin-1-il)quinolina implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe la dihidroorotato deshidrogenasa fúngica, una enzima crucial para la biosíntesis de pirimidina en los hongos . Esta inhibición interrumpe la capacidad de la célula fúngica para sintetizar ADN y ARN, lo que lleva a su muerte.

Comparación Con Compuestos Similares

Compuestos Similares

Quinofumelin: Un fungicida con una estructura similar, conocido por su potente actividad contra una amplia gama de hongos.

3,3-Dimetil-3,4-dihidroisoquinolin-1-iltioanilinas: Compuestos con estructuras de isoquinolina similares, estudiados por sus actividades analgésicas y antihelmínticas.

Singularidad

3-(4,4-Dimetil-3,4-dihidroisoquinolin-1-il)quinolina es única debido a su configuración estructural específica, que confiere propiedades químicas y biológicas distintivas. Su capacidad para inhibir selectivamente las enzimas fúngicas mientras exhibe una toxicidad mínima para las células humanas la convierte en un candidato prometedor para futuras investigaciones y desarrollo en diversos campos.

Propiedades

Número CAS |

919786-44-0 |

|---|---|

Fórmula molecular |

C20H18N2 |

Peso molecular |

286.4 g/mol |

Nombre IUPAC |

4,4-dimethyl-1-quinolin-3-yl-3H-isoquinoline |

InChI |

InChI=1S/C20H18N2/c1-20(2)13-22-19(16-8-4-5-9-17(16)20)15-11-14-7-3-6-10-18(14)21-12-15/h3-12H,13H2,1-2H3 |

Clave InChI |

QUCNDVCOWIYYPX-UHFFFAOYSA-N |

SMILES canónico |

CC1(CN=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4N=C3)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)

![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)

![[(Triethoxymethyl)selanyl]benzene](/img/structure/B12629678.png)

![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)

![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)

![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)